3-Isopropoxy-5-methylbenzoic acid
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Overview
Description
“3-Isopropoxy-5-methylbenzoic acid” is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.230 . It is a type of benzoic acid derivative .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure can be found in chemical databases .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, benzoic acid derivatives are known to undergo various chemical reactions . For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation utilizing a radical approach .
Scientific Research Applications
1. Effects on Adipocyte Differentiation
Research indicates that parabens, a group of alkyl esters of p-hydroxybenzoic acid, influence adipogenesis or adipocyte differentiation. This suggests potential implications of 3-Isopropoxy-5-methylbenzoic acid derivatives in the study of obesity and adipocyte biology (Hu et al., 2013).
2. Corrosion Inhibition
A study on 3-Hydroxybenzoic acid, structurally related to this compound, demonstrates its use as a corrosion inhibitor for AISI 316L stainless steel. This implies potential industrial applications in corrosion prevention (Narváez et al., 2005).
3. Synthesis of Schiff-base Ligands
The compound has been used in the synthesis of Schiff-base ligands, indicating its utility in the development of complex organic molecules with potential applications in various fields, including materials science and catalysis (Cui Qing-xia, 2006).
4. Photocatalytic Degradation Studies
Research involving o-methylbenzoic acid, closely related to this compound, in photocatalytic degradation studies, suggests its use in environmental applications, such as water purification and pollutant degradation (Wang et al., 2000).
5. Solubility and Chemical Property Analysis
Studies on derivatives like 3,5-dinitro-2-methylbenzoic acid provide insights into solubility and chemical properties, important for pharmaceutical and chemical process optimization (Ye et al., 2011).
6. Synthesis of New Chemical Compounds
Its use in the synthesis of new chemical compounds, such as benzofuran derivatives, showcases its versatility in organic chemistry and pharmaceutical research (Moghaddam et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-methyl-5-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)14-10-5-8(3)4-9(6-10)11(12)13/h4-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMMCBRYQUAOBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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